2-Ethyl-2-methylbutanenitrile

Catalog No.
S1910572
CAS No.
21864-76-6
M.F
C7H13N
M. Wt
111.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-2-methylbutanenitrile

CAS Number

21864-76-6

Product Name

2-Ethyl-2-methylbutanenitrile

IUPAC Name

2-ethyl-2-methylbutanenitrile

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

InChI

InChI=1S/C7H13N/c1-4-7(3,5-2)6-8/h4-5H2,1-3H3

InChI Key

SVVQGVDNIZXKCN-UHFFFAOYSA-N

SMILES

CCC(C)(CC)C#N

Canonical SMILES

CCC(C)(CC)C#N

2-Ethyl-2-methylbutanenitrile is an organic compound with the molecular formula C7H13NC_7H_{13}N. It belongs to the nitrile family, characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. The compound is recognized for its unique branched structure, which contributes to its distinct chemical properties and reactivity. 2-Ethyl-2-methylbutanenitrile is also known by other names such as 2-isobutyl-3-methylpropanenitrile and has a molecular weight of 111.18 g/mol.

, including:

  • Oxidation: It can be oxidized to form corresponding carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: The nitrile group can be reduced to primary amines through reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: The nitrile group can undergo nucleophilic substitution reactions, converting it into other functional groups like amides or esters.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium on carbon.
  • Substitution: Sodium hydroxide or sulfuric acid for hydrolysis reactions.

Major Products Formed

  • Oxidation: Produces 2-Ethyl-2-methylbutanoic acid.
  • Reduction: Yields 2-Ethyl-2-methylbutylamine.
  • Substitution: Can form 2-Ethyl-2-methylbutanamide or 2-Ethyl-2-methylbutanoate.

The synthesis of 2-Ethyl-2-methylbutanenitrile can be achieved through several methods:

  • From Alcohols: A common synthesis route involves reacting 2-Ethyl-2-methylbutan-1-ol with a dehydrating agent such as phosphorus pentachloride or thionyl chloride to form an alkyl chloride, which is then treated with sodium cyanide in a suitable solvent like dimethyl sulfoxide.
  • Industrial Production: In industrial settings, continuous flow processes are employed to enhance yield and purity. Catalysts and optimized reaction parameters are utilized to ensure efficient production.

The applications of 2-Ethyl-2-methylbutanenitrile span various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biological Research: The compound is explored as a building block for biologically active molecules.
  • Industrial Uses: It is utilized in the production of specialty chemicals and materials .

Similar Compounds: Comparison with Other Compounds

Similar Compounds

  • 2-Ethylbutanenitrile
  • 2-Methylbutanenitrile
  • 3-Ethyl-2-methylbutanenitrile

Uniqueness

Compared to these similar compounds, 2-Ethyl-2-methylbutanenitrile is unique due to its branched structure that imparts distinct chemical properties. This branching influences its reactivity and stability, making it suitable for specific applications where linear counterparts may not perform as effectively.

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-Ethyl-2-methylbutanenitrile

Dates

Modify: 2023-08-16

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